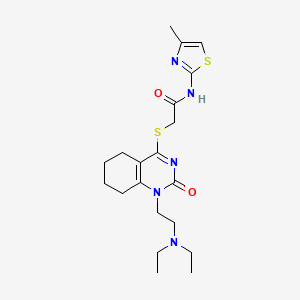

Sodium 2-(pyrimidin-4-yl)pyrimidine-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Sodium 2-(pyrimidin-4-yl)pyrimidine-5-carboxylate” is a chemical compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrimidines involves various methods. For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 provides 4-arylpyrimidines . A copper-catalyzed cyclization of ketones with nitriles enables a facile, general, and economical synthesis of diversely functionalized pyrimidines under basic conditions . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis

The molecular structure of pyrimidines involves two nitrogen atoms at positions 1 and 3 of the six-membered ring . The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties .Chemical Reactions Analysis

Pyrimidines undergo various chemical reactions. For instance, a base-promoted intermolecular oxidation C-N bond formation of allylic C (sp3)-H and vinylic C (sp2)-H of allyllic compounds with amidines enables the smooth formation of polysubstituted pyrimidines in the presence of O2 as the sole oxidant .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidines are diverse. For instance, ethyl 2-(5-(ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylate is a yellow solid with a melting point of 214–215 °C .Aplicaciones Científicas De Investigación

Anti-Fibrosis Activity

The study by Gu et al highlights the anti-fibrotic potential of pyrimidine derivatives. Specifically, they synthesized novel 2-(pyridin-2-yl) pyrimidine derivatives and evaluated their effects on immortalized rat hepatic stellate cells (HSC-T6). Among the compounds tested, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) exhibited the best anti-fibrotic activities, with IC50 values of 45.69 μM and 45.81 μM, respectively. These compounds effectively inhibited collagen expression and hydroxyproline content, suggesting their potential as novel anti-fibrotic drugs.

Antimicrobial Properties

Pyrimidine derivatives have been recognized for their antimicrobial activity . While specific studies on Sodium 2-(pyrimidin-4-yl)pyrimidine-5-carboxylate are limited, its structural similarity to other pyrimidines suggests potential antimicrobial effects. Further investigations are warranted to explore its antibacterial and antifungal properties.

Antiviral Applications

Pyrimidines have demonstrated antiviral activity . Although research on this specific compound is scarce, its pyrimidine core may contribute to antiviral effects. Investigating its potential against viral infections could yield valuable insights.

Anticancer Potential

Pyrimidine-based compounds are known for their anticancer properties . Sodium 2-(pyrimidin-4-yl)pyrimidine-5-carboxylate might exhibit cytotoxic effects against cancer cells. Future studies should explore its impact on tumor growth and metastasis.

Anti-Inflammatory Activity

Pyrimidines have been investigated as anti-inflammatory agents . While data on this specific compound are lacking, its structure suggests it could modulate inflammatory pathways. Evaluating its effects on inflammation markers would be informative.

Antioxidant Effects

Given the prevalence of pyrimidine-based antioxidants , Sodium 2-(pyrimidin-4-yl)pyrimidine-5-carboxylate might possess antioxidant properties. Assessing its ability to scavenge free radicals and protect against oxidative stress would be valuable.

Mecanismo De Acción

Target of Action

Sodium 2-(pyrimidin-4-yl)pyrimidine-5-carboxylate is a pyrimidine derivative, and these compounds have been shown to target various cellular components. Pyrimidine derivatives have been reported to have potential in targeting various cancers . They have also been shown to have promising neuroprotective and anti-inflammatory properties .

Mode of Action

For instance, some pyrimidine derivatives have been shown to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Biochemical Pathways

For example, some pyrimidine derivatives have been shown to inhibit ER stress, apoptosis, and the NF-kB inflammatory pathway .

Result of Action

Some pyrimidine derivatives have been shown to exhibit promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Direcciones Futuras

The future directions in the field of pyrimidines involve the development of new pyrimidines as anti-inflammatory agents . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Propiedades

IUPAC Name |

sodium;2-pyrimidin-4-ylpyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4O2.Na/c14-9(15)6-3-11-8(12-4-6)7-1-2-10-5-13-7;/h1-5H,(H,14,15);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXZJBSWPZVISIO-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN=C1C2=NC=C(C=N2)C(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N4NaO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 2-(pyrimidin-4-yl)pyrimidine-5-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-fluoro-2-(2-oxo-2H-chromene-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2698960.png)

![3-Cyclopropyl-1-[1-(naphthalene-1-sulfonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2698961.png)

![3-methyl-2-((4-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2698962.png)

![N-[4-(2-methylphenyl)-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2698964.png)

![1-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B2698967.png)

![3-chloro-4-fluoro-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzene-1-sulfonamide](/img/structure/B2698971.png)

![3-Pyridin-4-yl-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2698975.png)